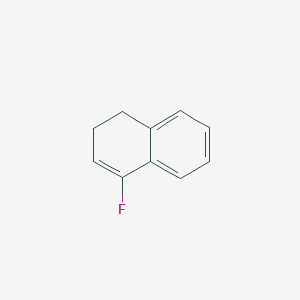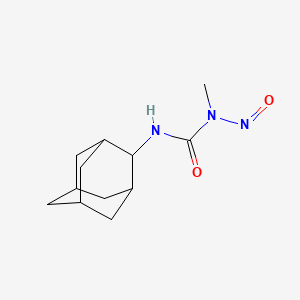
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- is a compound that features a unique adamantane structure. Adamantane is a tricyclic hydrocarbon that is known for its stability and rigidity. The incorporation of the adamantane moiety into various compounds often imparts unique physical and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(2-adamantyl)-3-methyl-3-nitroso- typically involves the functionalization of the adamantane core. One common method is the nitration of 1-(2-adamantyl)-3-methylurea, followed by the introduction of the nitroso group. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and nitrosation reactions. The process would need to be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The adamantane core can undergo substitution reactions, where functional groups are introduced at specific positions on the adamantane ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents for introducing various functional groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Applications De Recherche Scientifique
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of urea, 1-(2-adamantyl)-3-methyl-3-nitroso- involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The nitroso group can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-adamantyl)-3-methylurea: Lacks the nitroso group but shares the adamantane core.
1-(2-adamantyl)-3-nitroso-urea: Similar structure but without the methyl group.
Adamantane derivatives: Various compounds with the adamantane core but different functional groups.
Uniqueness
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- is unique due to the combination of the adamantane core with the nitroso and methyl groups. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other adamantane derivatives.
Propriétés
Numéro CAS |
81498-81-9 |
|---|---|
Formule moléculaire |
C12H19N3O2 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
3-(2-adamantyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H19N3O2/c1-15(14-17)12(16)13-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3,(H,13,16) |
Clé InChI |
BVEZXEILYDMZNP-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1C2CC3CC(C2)CC1C3)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



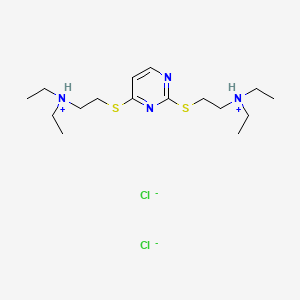

![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)

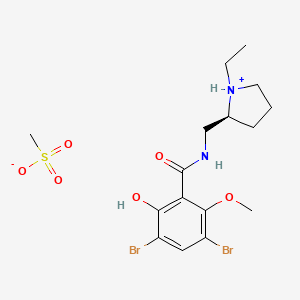
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
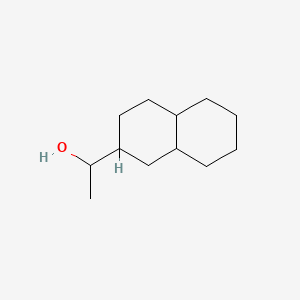


![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
